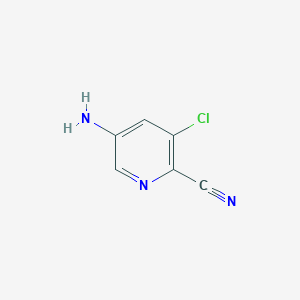

5-氨基-3-氯吡啶甲腈

描述

5-Amino-3-chloropicolinonitrile is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the behavior and characteristics of similar compounds. For instance, 5-amino-1,3-dimethylpyrazole (5-ADMP) is mentioned as a donor in a charge transfer complex with chloranilic acid, indicating that amino groups in such positions can participate in electron donation .

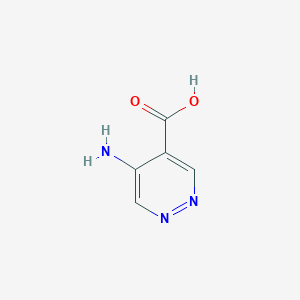

Synthesis Analysis

The synthesis of related compounds involves the use of various starting materials and reaction conditions. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile is prepared by reacting malononitrile dimer with hydrazine . Another synthesis method for 3(5)-amino pyrazole, which could be structurally related to 5-amino-3-chloropicolinonitrile, uses 2-chloroacrylonitrile as a raw material, achieving a yield of 70% and a purity of 99.4% . These methods suggest that similar strategies could potentially be applied to synthesize 5-amino-3-chloropicolinonitrile.

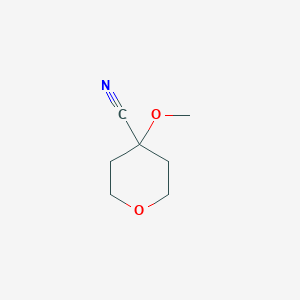

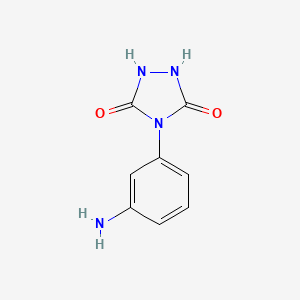

Molecular Structure Analysis

The molecular structure of compounds similar to 5-amino-3-chloropicolinonitrile is often characterized using techniques such as X-ray diffraction, as seen with the 2-amino-5-chloropyridine: 3-methylbenzoic acid cocrystal . Density functional theory (DFT) calculations are also used to predict and compare molecular geometries and vibrational frequencies . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its electronic properties.

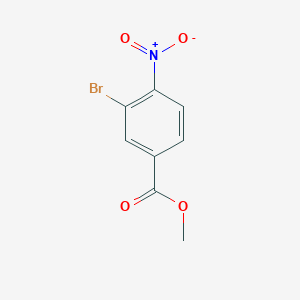

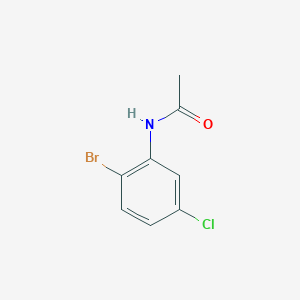

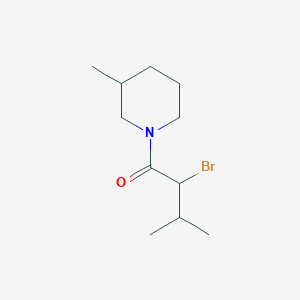

Chemical Reactions Analysis

Chemical reactions involving related compounds demonstrate the reactivity of functional groups present in these molecules. For instance, 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which contains a cyano group similar to that in 5-amino-3-chloropicolinonitrile, is shown to react with 3-cyanopyridine-2-thiolates to produce hybrid molecules . This indicates that the cyano group can participate in further chemical transformations, which could be relevant for the reactivity of 5-amino-3-chloropicolinonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 5-amino-3-chloropicolinonitrile can be inferred from spectroscopic studies and computational calculations. For example, the charge transfer complex between 5-ADMP and chloranilic acid exhibits specific absorption maxima in various solvents, indicating solvatochromic behavior . The stability constants and thermodynamic parameters of such complexes are also studied to understand their formation and stability in different environments . These properties are essential for predicting the behavior of 5-amino-3-chloropicolinonitrile in different contexts.

科学研究应用

杂环化合物合成

5-氨基-3-氯吡啶甲腈作为各种杂环化合物的合成前体,这些化合物在新药和材料的研制中至关重要。例如,它用于通过格氏试剂加成构建 3-取代的 5-氯-1,6-萘啶-4-酮衍生物,证明了其在 MET 靶向抗肿瘤候选药物的临床前开发中的效用 (Wang 等人,2020)。此外,其衍生物被用于创建新的稠合吡唑并[1,5-a]嘧啶化合物,据报道对乳腺癌细胞具有抗菌、抗真菌和细胞毒活性 (Al-Adiwish 等人,2017)。

药理学研究

研究已发现从 5-氨基-3-氯吡啶甲腈衍生的化合物的各种药理作用。例如,结构和反应性相关的绿原酸显示出广泛的治疗作用,包括抗氧化、抗炎和神经保护作用,表明相关化合物在治疗多种疾病中的潜力 (Naveed 等人,2018)。

材料科学

在材料科学中,5-氨基-3-氯吡啶甲腈的衍生物被探索用于制造新材料。对 5-(4-氯苯基)-2-氨基-1,3,4-噻二唑的研究证明了此类化合物在非线性光学 (NLO) 中的潜力,因为它们具有良好的结构和电子特性,突出了 5-氨基-3-氯吡啶甲腈衍生物在开发先进材料中的更广泛用途 (Kerru 等人,2019)。

高能材料

进一步的应用包括氮富盐和高能材料的开发。对由涉及类似腈化合物的反应形成的 1-(2-羟乙基)-5-硝基亚氨基四唑的研究,导致了在推进剂和炸药中具有潜在应用的氮富盐,强调了这些化合物在制造高性能高能材料中的重要性 (Fischer 等人,2011)。

环境化学

在环境化学中,5-氨基-3-氯吡啶甲腈衍生物在检测和分析环境污染物中得到了应用。使用化学改性的丙基硅胶伏安法检测亚硝酸盐的研究表明此类化合物在环境监测和分析中的潜力 (Nakamura 等人,2020)。

安全和危害

属性

IUPAC Name |

5-amino-3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIBYDQLRIRVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619244 | |

| Record name | 5-Amino-3-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

488713-31-1 | |

| Record name | 5-Amino-3-chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488713-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)